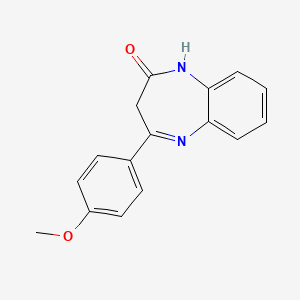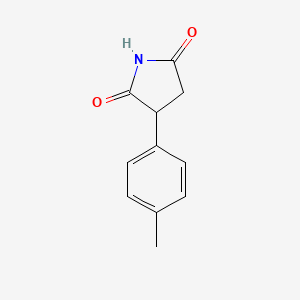
3-(4-Méthylphényl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
3-(4-Methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 71857-51-7 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 3-(4-methylphenyl)-2,5-pyrrolidinedione . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(4-Methylphenyl)pyrrolidine-2,5-dione is 1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(4-Methylphenyl)pyrrolidine-2,5-dione is a powder at room temperature . It has a melting point range of 106-111 degrees Celsius .Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, une structure centrale dans la 3-(4-Méthylphényl)pyrrolidine-2,5-dione, est largement utilisé dans la découverte de médicaments en raison de sa non-planéité et de sa capacité à adopter diverses conformations, améliorant ainsi l'interaction avec les cibles biologiques . Ce composé peut être utilisé pour développer de nouveaux composés biologiquement actifs avec une sélectivité cible, en particulier pour le traitement des maladies humaines.
Activité anticonvulsivante
La présence d'un substituant non aromatique comme le groupe sec-butyle dans le cycle pyrrolidine-2,5-dione a été démontrée pour affecter positivement l'activité anticonvulsivante. Cela suggère que la this compound pourrait être explorée pour ses propriétés anticonvulsivantes potentielles .
Recherche sur le cancer
Les dérivés de la pyrrolidine ont été évalués pour leur potentiel anticancéreux. Par exemple, les hybrides de thiosemicarbazone de pyrrolidine ont montré une activité contre diverses lignées de cellules cancéreuses, indiquant que la this compound pourrait être un candidat pour le développement de nouveaux agents anticancéreux .
Stéréochimie en chimie médicinale
La stéréogénicité du cycle pyrrolidine permet la création de différents stéréoisomères, ce qui peut conduire à des profils biologiques diversifiés des candidats médicaments. L'orientation spatiale des substituants sur la this compound peut être manipulée pour atteindre une liaison sélective aux protéines énantiosélectives .
Stratégies de synthèse
Le composé peut être utilisé pour explorer des stratégies de synthèse en chimie médicinale, telles que la construction de cycle à partir de différents précurseurs cycliques ou acycliques ou la fonctionnalisation de cycles pyrrolidine préformés. Cette flexibilité en fait un outil précieux pour les chimistes qui conçoivent de nouveaux composés .
Exploration du pharmacophore
En raison de l'hybridation sp3 du cycle pyrrolidine, la this compound peut être utilisée pour explorer efficacement l'espace pharmacophore, ce qui est crucial pour l'identification des caractéristiques les plus importantes requises pour l'activité biologique .
Optimisation ADME/Tox
L'introduction de fragments hétéroatomiques comme la pyrrolidine-2,5-dione dans les molécules médicamenteuses est une approche stratégique pour modifier les paramètres physicochimiques et optimiser les résultats ADME/Tox pour les candidats médicaments. Ce composé pourrait servir de modèle pour de telles modifications .
Liaison énantiosélective
Les différents stéréoisomères de la this compound peuvent être étudiés pour leurs modes de liaison énantiosélective aux protéines, ce qui est important pour le développement de médicaments ayant moins d'effets secondaires et une meilleure efficacité .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit kinases such as ck1γ and ck1ε , which are involved in various cellular processes including cell division and circadian rhythms.
Result of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting potential cellular effects related to the inhibition of these kinases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Methylphenyl)pyrrolidine-2,5-dione in laboratory experiments include its high yield in synthesis reactions, its ability to act as a catalyst in the synthesis of various compounds, and its potential to act as an inhibitor of certain enzymes and receptors in the body. The limitations of this compound include its potential toxicity, its potential to interact with other compounds in the body, and its potential to cause adverse effects in certain individuals.
Orientations Futures
The potential future directions of 3-(4-Methylphenyl)pyrrolidine-2,5-dione include further research into its biochemical and physiological effects, its potential toxicity, and its potential interactions with other compounds in the body. Additionally, further research into its potential applications as a catalyst in the synthesis of various compounds and its potential as an inhibitor of certain enzymes and receptors in the body is warranted. Furthermore, further research into its potential as an anticonvulsant, anti-inflammatory, and antineoplastic agent is also necessary.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(4-Methylphenyl)pyrrolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(4-Methylphenyl)pyrrolidine-2,5-dione on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to changes in cellular responses to external stimuli . Furthermore, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Methylphenyl)pyrrolidine-2,5-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been found to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methylphenyl)pyrrolidine-2,5-dione can change over time. This compound is relatively stable under normal storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 3-(4-Methylphenyl)pyrrolidine-2,5-dione can result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
3-(4-Methylphenyl)pyrrolidine-2,5-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, this compound can inhibit the activity of enzymes involved in the catabolism of neurotransmitters, leading to increased levels of these signaling molecules in the brain . Additionally, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can affect metabolic flux by modulating the activity of key regulatory enzymes, thereby influencing the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of 3-(4-Methylphenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding to plasma proteins and other extracellular matrix components .
Subcellular Localization
The subcellular localization of 3-(4-Methylphenyl)pyrrolidine-2,5-dione is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can be directed to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise subcellular localization of 3-(4-Methylphenyl)pyrrolidine-2,5-dione is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Propriétés
IUPAC Name |
3-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQVNJUAHXKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40825416 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71857-51-7 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




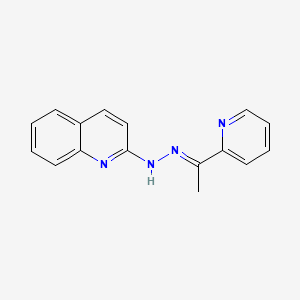
![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)
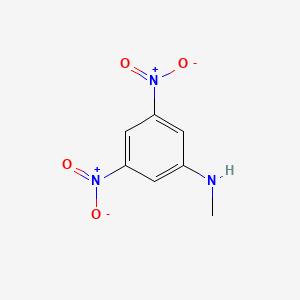
![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)
![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)

![4-[2-[[4-Cyclopropyl-5-(4-methylthiadiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzonitrile](/img/structure/B1660049.png)
![1-Butyl-1-[2-[2-[2-[butyl(phenylcarbamoyl)amino]ethoxy]ethoxy]ethyl]-3-phenylurea](/img/structure/B1660051.png)
![Ethanone, 1-[4-methyl-2-(2-pyridinylamino)-5-thiazolyl]-](/img/structure/B1660052.png)
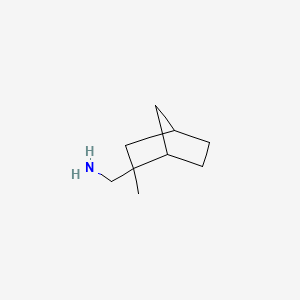

![(7-Bromobicyclo[4.1.0]hept-7-yl)phenylmethanol](/img/structure/B1660057.png)
